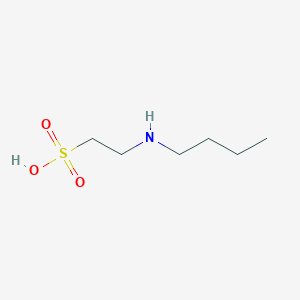

2-(Butylamino)ethanesulphonic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-(Butylamino)ethanesulphonic acid, also known as taurine, is a naturally occurring amino acid that is widely distributed in animal tissues. It was first isolated from ox bile in 1827 by German chemists Friedrich Tiedemann and Leopold Gmelin. Taurine has numerous physiological functions, including regulating osmotic pressure, modulating neurotransmission, and protecting cells from oxidative stress.

Wirkmechanismus

The exact mechanism of action of 2-(Butylamino)ethanesulphonic acid is not fully understood, but it is thought to modulate ion channels, regulate neurotransmitter release, and act as an antioxidant. Taurine has been shown to interact with various receptors, including GABA-A, glycine, and NMDA receptors. Taurine also regulates calcium homeostasis, which plays a crucial role in many cellular processes.

Biochemische Und Physiologische Effekte

Taurine has numerous biochemical and physiological effects on the body. Taurine is involved in the regulation of osmotic pressure, which helps to maintain cell volume and prevent cell damage. Taurine also acts as an antioxidant, protecting cells from oxidative stress. Taurine is involved in the regulation of neurotransmission, modulating the activity of various neurotransmitters such as GABA and glutamate. Taurine has also been shown to have a beneficial effect on cardiovascular health by reducing blood pressure and improving lipid metabolism.

Vorteile Und Einschränkungen Für Laborexperimente

Taurine has several advantages for lab experiments. Taurine is readily available and relatively inexpensive, making it a popular choice for research. Taurine is also non-toxic and has a low risk of adverse effects, making it a safe choice for animal studies. However, there are also limitations to using 2-(Butylamino)ethanesulphonic acid in lab experiments. Taurine has a short half-life, which can make it difficult to measure its effects over time. Taurine is also a naturally occurring compound, which can make it challenging to isolate its specific effects from other compounds present in the experimental system.

Zukünftige Richtungen

There are numerous future directions for 2-(Butylamino)ethanesulphonic acid research. One area of interest is the potential therapeutic effects of 2-(Butylamino)ethanesulphonic acid on neurodegenerative diseases such as Alzheimer's and Parkinson's. Another area of interest is the potential role of 2-(Butylamino)ethanesulphonic acid in regulating the gut microbiome and its implications for human health. Additionally, there is growing interest in the use of 2-(Butylamino)ethanesulphonic acid as a nutritional supplement, particularly in sports nutrition and energy drinks.

Conclusion

In conclusion, 2-(Butylamino)ethanesulphonic acid is a naturally occurring amino acid with numerous physiological functions and potential therapeutic effects. Taurine has been extensively studied for its beneficial effects on cardiovascular health, neurodegenerative diseases, and other disorders. While there are limitations to using 2-(Butylamino)ethanesulphonic acid in lab experiments, it remains a popular choice for research due to its availability, safety, and low cost. There are numerous future directions for 2-(Butylamino)ethanesulphonic acid research, and further studies are needed to fully understand its mechanisms of action and potential therapeutic applications.

Synthesemethoden

Taurine can be synthesized from cysteine in the liver and pancreas through a series of enzymatic reactions. However, 2-(Butylamino)ethanesulphonic acid is also found in various foods, such as meat, fish, and dairy products. Therefore, dietary intake is the primary source of 2-(Butylamino)ethanesulphonic acid for humans.

Wissenschaftliche Forschungsanwendungen

Taurine has been extensively studied for its potential therapeutic effects on various diseases and disorders. For example, 2-(Butylamino)ethanesulphonic acid has been shown to have anti-inflammatory, antioxidant, and neuroprotective properties, making it a promising candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Taurine has also been shown to have a beneficial effect on cardiovascular health by reducing blood pressure and improving lipid metabolism. Furthermore, 2-(Butylamino)ethanesulphonic acid has been investigated as a potential treatment for diabetes, obesity, and liver disease.

Eigenschaften

CAS-Nummer |

17527-07-0 |

|---|---|

Produktname |

2-(Butylamino)ethanesulphonic acid |

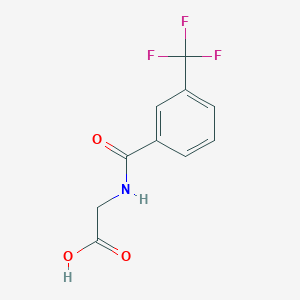

Molekularformel |

C6H15NO3S |

Molekulargewicht |

181.26 g/mol |

IUPAC-Name |

2-(butylamino)ethanesulfonic acid |

InChI |

InChI=1S/C6H15NO3S/c1-2-3-4-7-5-6-11(8,9)10/h7H,2-6H2,1H3,(H,8,9,10) |

InChI-Schlüssel |

IPRSYPLQDZLFFB-UHFFFAOYSA-N |

SMILES |

CCCCNCCS(=O)(=O)O |

Kanonische SMILES |

CCCC[NH2+]CCS(=O)(=O)[O-] |

Andere CAS-Nummern |

17527-07-0 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.